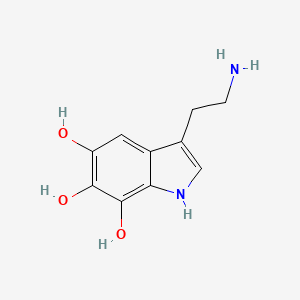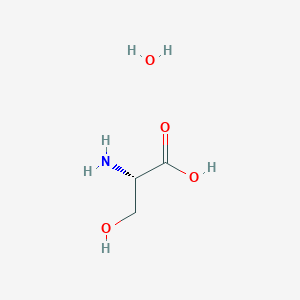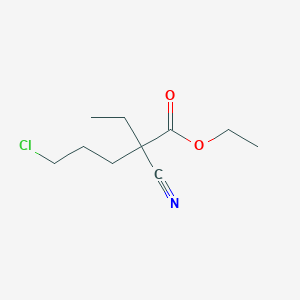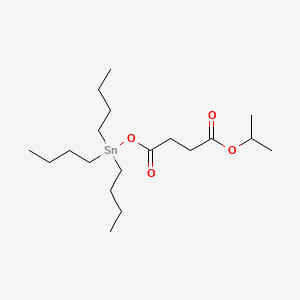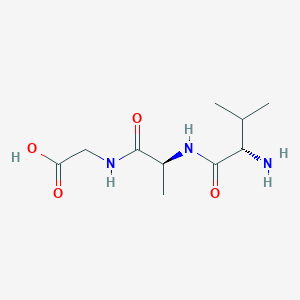
L-Valyl-L-alanylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-alanylglycine is a tripeptide composed of the amino acids valine, alanine, and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Valyl-L-alanylglycine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed after each addition to allow for the next amino acid to be added. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-L-alanylglycine undergoes various chemical reactions characteristic of peptides and amino acids. These include:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation and Reduction: Modifying the side chains of the amino acids.
Substitution: Replacing one amino acid with another in the peptide chain.
Common Reagents and Conditions
Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like dithiothreitol for reduction. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions are the individual amino acids valine, alanine, and glycine, as well as modified versions of the peptide with altered side chains .
Applications De Recherche Scientifique
L-Valyl-L-alanylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for potential therapeutic uses, such as drug delivery systems and enzyme inhibitors.
Industry: Utilized in the development of new materials and biotechnological applications
Mécanisme D'action
The mechanism of action of L-Valyl-L-alanylglycine involves its interaction with specific molecular targets and pathways. For example, it can be hydrolyzed by enzymes in the digestive system to release the constituent amino acids, which are then absorbed and utilized by the body. The peptide can also interact with cellular receptors and transporters, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valyl-L-alanine: Another dipeptide with similar structural properties.
L-Alanyl-L-valine: Similar to L-Valyl-L-alanylglycine but with a different sequence of amino acids.
L-Valyl-L-valine: A dipeptide composed of two valine residues
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This tripeptide’s combination of valine, alanine, and glycine allows for unique interactions and applications compared to other similar compounds .
Propriétés
Numéro CAS |
54769-86-7 |
|---|---|
Formule moléculaire |
C10H19N3O4 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)8(11)10(17)13-6(3)9(16)12-4-7(14)15/h5-6,8H,4,11H2,1-3H3,(H,12,16)(H,13,17)(H,14,15)/t6-,8-/m0/s1 |
Clé InChI |
ASQFIHTXXMFENG-XPUUQOCRSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
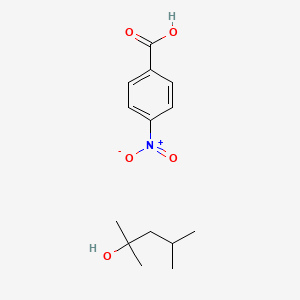


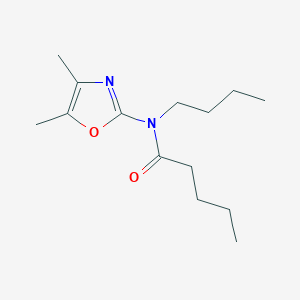
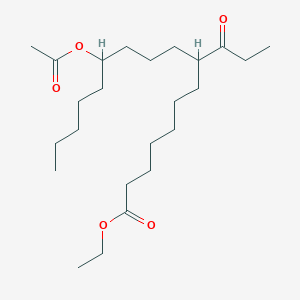

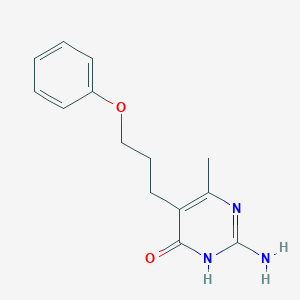
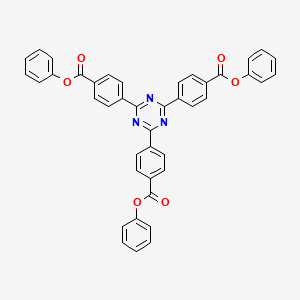
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
